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Compound of Interest

Compound Name: Dimethyltin oxide

Cat. No.: B1585837

Anwendungshinweise und Protokolle fur Forscher, Wissenschaftler und Fachleute in der
Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt den Einsatz der 11°Sn-M6éRbauer-Spektroskopie
zur Charakterisierung des Oxidationszustandes und der lokalen Koordinationsumgebung von
Zinn in Dimethylzinnoxid ((CH3)2Sn0O). Diese Technik ist von entscheidender Bedeutung fur die
Qualitatskontrolle und das Verstandnis der chemischen Struktur von Organozinnverbindungen,
die in verschiedenen industriellen und pharmazeutischen Anwendungen eingesetzt werden.

Einleitung

Die MoRbauer-Spektroskopie ist eine hochempfindliche nukleare Resonanztechnik, die prazise
Informationen Uber die chemische Umgebung von bestimmten Atomkernen liefert.[1] Fur
Zinnverbindungen nutzt die 12°Sn-M6Rbauer-Spektroskopie die Wechselwirkung von
Gammastrahlen mit dem 11°Sn-Kern, um Hyperfeinwechselwirkungen zu untersuchen.[2] Die
beiden wichtigsten Parameter, die aus einem MoéRbauer-Spektrum gewonnen werden, sind die
Isomerieverschiebung (d) und die Quadrupolaufspaltung (AE-Q).

» Isomerieverschiebung (8): Dieser Parameter ist ein Mal3 flir die Elektronendichte am Kernort
und ist direkt mit dem Oxidationszustand des Zinnatoms korreliert.[3][4] Sn(IV)-Kerne haben
eine geringere s-Elektronendichte am Kern als Sn(ll)-Kerne, was zu deutlich
unterschiedlichen Isomerieverschiebungen fihrt.[5]
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e Quadrupolaufspaltung (AE-Q): Dieser Parameter entsteht durch die Wechselwirkung des
Kernquadrupolmoments mit einem asymmetrischen elektrischen Feldgradienten am Kernort.
[6] Eine Quadrupolaufspaltung, die als Dublett im Spektrum erscheint, weist auf eine
Abweichung von einer perfekt symmetrischen Koordinationsumgebung (z. B. tetraedrisch
oder oktaedrisch) hin.[3]

Fur Dimethylzinnoxid, eine Organozinn(lV)-Verbindung, wird erwartet, dass das Zinnatom den
Oxidationszustand +4 aufweist. Die M6l3bauer-Spektroskopie dient als direktes und
quantitatives Werkzeug zur Bestatigung dieses Oxidationszustandes und zur Untersuchung der
lokalen Struktur um das Zinnatom.

Quantitative Datenprasentation

Die MoRRbauer-Parameter fur Dimethylzinnoxid werden mit denen bekannter Zinnverbindungen
verglichen, um den Oxidationszustand eindeutig zu identifizieren. Die Isomerieverschiebungen
werden relativ zu einer CaSnOs-Quelle bei Raumtemperatur angegeben.
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Tabelle 1: Vergleich der 1*°Sn-M6éRbauer-Parameter fir Dimethylzinnoxid und
Referenzverbindungen.

Experimentelle Protokolle
Probenvorbereitung

Eine sorgfaltige Probenvorbereitung ist entscheidend fur die Aufnahme qualitativ hochwertiger
Mo6Rbauer-Spektren.

» Homogenisierung der Probe: Die Dimethylzinnoxid-Probe sollte ein feines, homogenes
Pulver sein. Bei Bedarf kann die Probe in einem Achatmorser vorsichtig vermahlen werden,
um eine einheitliche Partikelgré3e zu gewahrleisten.

» Bestimmung der optimalen Probendicke: Die optimale Probendicke ist ein Kompromiss
zwischen ausreichender Absorption des Moél3bauer-aktiven Isotops und minimaler nicht-
resonanter Streuung der Gammastrahlung. Fur 12°Sn wird eine Probendichte von etwa 10-20
mg Zinn pro cm? empfohlen.

o Probenhalter: Das pulverisierte Dimethylzinnoxid wird gleichméaRig in einen Probenhalter aus
einem Material gepresst, das fir Gammastrahlung transparent ist (z. B. Plexiglas oder
Bornitrid). Der Durchmesser des Probenhalters betragt typischerweise 1-2 cm.

o Fixierung der Probe: Die Probe wird im Halter fixiert, um eine Bewegung wahrend der
Messung zu verhindern. Dies kann durch leichtes Pressen des Pulvers zu einem Pellet oder
durch Mischen mit einem inerten Bindemittel wie Bornitridpulver erreicht werden.

Durchfiihrung der MoRRbauer-Spektroskopie

o MoRbauer-Spektrometer: Die Messung wird mit einem MoéRbauer-Spektrometer in
Transmissionsgeometrie durchgefihrt.
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Gamma-Quelle: Als Quelle fir die 23,87 keV Gammastrahlung wird eine radioaktive 1°mSn-
Quelle, typischerweise in Form von Ca?®mSn0Os, verwendet.[8] Die Quelle wird bei
Raumtemperatur gehalten.

Doppler-Geschwindigkeit: Die Energie der Gammastrahlung wird durch den Doppler-Effekt
moduliert, indem die Quelle relativ zum Absorber (der Probe) bewegt wird. Ein
Geschwindigkeitsbereich von £4 mm/s ist in der Regel ausreichend, um das gesamte
Spektrum fur Organozinn(lV)-Verbindungen zu erfassen.

Temperatur: Die Messung der Dimethylzinnoxid-Probe sollte bei niedriger Temperatur,
typischerweise bei der Temperatur von fliissigem Stickstoff (77 K), durchgefuhrt werden.
Dies erhoht den ruckstol3freien Anteil (Lamb-Mo6Rbauer-Faktor) und verbessert somit die
Signalqualitat erheblich.

Kalibrierung: Das Spektrometer wird vor der Messung mit einem Standardabsorber, wie z. B.
einer Zinnfolie oder CaSnOs, kalibriert.

Datenerfassung: Die transmittierte Gammastrahlung wird als Funktion der
Quellengeschwindigkeit von einem geeigneten Detektor (z. B. einem Proportionalzahlrohr)
erfasst. Die Zahlzeit pro Spektrum kann je nach Probenkonzentration und Quellenaktivitat
mehrere Stunden bis zu einem Tag betragen.[8]

Datenanalyse: Das resultierende Spektrum wird mit einer geeigneten Software unter
Verwendung von Lorentz-Profilen gefittet, um die Isomerieverschiebung (d), die
Quadrupolaufspaltung (AE-Q) und die Linienbreiten (I") zu bestimmen.

Visualisierungen
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Abbildung 1: Experimenteller Arbeitsablauf fir die MAl3bauer-Spektroskopie von
Dimethylzinnoxid.
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Abbildung 2: Zusammenhang zwischen den chemischen Eigenschaften und den Mé3bauer-
Parametern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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